molecular formula C19H16ClF3N4O2 B1664242 1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride CAS No. 134762-03-1

1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride

Cat. No. B1664242
M. Wt: 424.8 g/mol
InChI Key: UQBUZDRNWMGDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 71497 is the 3-formyl derivative of the antibiotic tosufloxacin. It produces high plasma levels of tosufloxacin to improve solubility of the drug for the environment of the human body.

Scientific Research Applications

Antibacterial Activity

1,8-Naphthyridine-3-carboxaldehyde derivatives, specifically those with substituents such as 3-amino-1-pyrrolidinyl and 2,4-difluorophenyl groups, have shown significant antibacterial activity. Research by Egawa et al. (1984) and Chu et al. (1986) demonstrated that these compounds are more active than enoxacin, a well-known antibacterial agent. They found that specific structural modifications at positions 1, 6, and 7 of the naphthyridine ring can enhance antibacterial potency, with optimal activity observed when the 1-substituent is p-fluorophenyl or o,p-difluorophenyl and the 7-substituent is a 3-amino-1-pyrrolidinyl group (Egawa et al., 1984) (Chu et al., 1986).

Metabolism and Pharmacokinetics

Studies on the metabolism of these compounds have been conducted to understand their behavior in biological systems. Tai et al. (1989) explored the metabolism of a specific compound (T-3262) in various animals. They identified several metabolites indicating that the compound undergoes significant metabolic transformations in vivo, which could influence its pharmacokinetic profile and efficacy as a drug (Tai et al., 1989).

Synthesis and Structure-Activity Relationships

The synthesis of these naphthyridine derivatives is crucial for their study and potential application. Works by Miyamoto et al. (1987) and Matsumoto et al. (1984) focused on developing synthetic routes and exploring structure-activity relationships. These studies contribute to understanding how different chemical modifications impact the antibacterial properties of these compounds (Miyamoto et al., 1987) (Matsumoto et al., 1984).

Development of Prodrugs

Sanchez et al. (1992) investigated the development of amino acid prodrugs of these naphthyridine derivatives. Prodrugs can enhance solubility and in vivo efficacy, making them potentially more effective as antibacterial agents. This study is crucial for advancing the pharmaceutical applications of these compounds (Sanchez et al., 1992).

properties

CAS RN

134762-03-1

Product Name

1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride

Molecular Formula

C19H16ClF3N4O2

Molecular Weight

424.8 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H

InChI Key

UQBUZDRNWMGDOY-UHFFFAOYSA-N

SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A 71497;  A-71497;  A71497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
Reactant of Route 3
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride

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